molecular formula C11H8N2S B8656138 3-Isothiocyanato-6-methylisoquinoline

3-Isothiocyanato-6-methylisoquinoline

Cat. No.: B8656138
M. Wt: 200.26 g/mol
InChI Key: HPDLWLVRGCHZGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isothiocyanato-6-methylisoquinoline is a synthetic small molecule that integrates an isothiocyanate functional group with an isoquinoline scaffold, making it a compound of interest in several research fields. Isothiocyanates are known for their ability to interact with biological targets, and the isoquinoline core is a privileged structure in medicinal chemistry, often associated with diverse pharmacological activities. Researchers can explore this compound as a key building block or a molecular probe. Potential Research Applications: • Chemical Biology: The reactive isothiocyanate group can facilitate covalent modification of proteins, enzymes, or other nucleophilic biological targets, useful for profiling protein function or interaction studies. • Medicinal Chemistry & Drug Discovery: The structure serves as a valuable precursor or intermediate in the synthesis of more complex molecules for screening against various therapeutic targets. • Biomarker Research: It may be utilized in the development of assays or as a tag due to its potential fluorescent properties derived from the isoquinoline moiety. Disclaimer: This product is intended for research purposes only and is not for diagnostic or therapeutic use, or human consumption. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8N2S

Molecular Weight

200.26 g/mol

IUPAC Name

3-isothiocyanato-6-methylisoquinoline

InChI

InChI=1S/C11H8N2S/c1-8-2-3-9-6-12-11(13-7-14)5-10(9)4-8/h2-6H,1H3

InChI Key

HPDLWLVRGCHZGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=NC=C2C=C1)N=C=S

Origin of Product

United States

Synthetic Methodologies for 3 Isothiocyanato 6 Methylisoquinoline and Its Derivatives

Strategies for the Construction of the 6-Methylisoquinoline (B1300163) Core

The formation of the bicyclic isoquinoline (B145761) system is a cornerstone of heterocyclic chemistry, with numerous named reactions developed for this purpose. These methods can be broadly categorized into classical and modern approaches, each with its own set of advantages and limitations. For the synthesis of a specifically substituted derivative like 6-methylisoquinoline, these established methods can be adapted by selecting appropriately substituted starting materials.

Classical and Modified Cyclization Reactions for Isoquinoline Synthesis

The traditional methods for isoquinoline synthesis rely on the acid-catalyzed cyclization of acyclic precursors. These reactions, developed in the late 19th and early 20th centuries, remain relevant for their robustness and versatility.

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently dehydrogenated to the corresponding isoquinolines. ntu.edu.sgresearchgate.net The reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent, typically a Lewis acid such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). researchgate.netyoutube.com

To synthesize the 6-methylisoquinoline core, the starting material would be an N-acyl derivative of 2-(4-methylphenyl)ethanamine. The general reaction scheme is depicted below:

Scheme 1: General Bischler-Napieralski Reaction for 6-Methylisoquinoline Synthesis

The reaction proceeds through an initial dehydration of the amide to form a nitrilium ion intermediate. youtube.com This electrophilic species then undergoes an intramolecular electrophilic aromatic substitution onto the electron-rich benzene (B151609) ring to form the dihydroisoquinoline. The final step is an oxidation or dehydrogenation to furnish the aromatic isoquinoline ring. The choice of the acyl group (R in Scheme 1) can influence the substituent at the 1-position of the resulting isoquinoline.

Reagent/ConditionRoleReference
β-(4-methylphenyl)ethylamideStarting Material ntu.edu.sgresearchgate.net
POCl₃, P₂O₅Dehydrating agents/Lewis acids researchgate.netyoutube.com
Dehydrogenation (e.g., with Pd/C)Aromatization ntu.edu.sg

The Pictet-Spengler reaction offers a direct route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. nih.gov For the synthesis of 6-methylisoquinoline, the starting amine would be 2-(4-methylphenyl)ethanamine.

The reaction mechanism involves the formation of a Schiff base, which is then protonated to form an electrophilic iminium ion. This intermediate undergoes an intramolecular electrophilic attack on the aromatic ring to yield the tetrahydroisoquinoline. nih.gov Subsequent dehydrogenation is required to obtain the fully aromatic 6-methylisoquinoline.

Scheme 2: General Pictet-Spengler Reaction for 6-Methylisoquinoline Synthesis

The nature of the aldehyde or ketone used will determine the substituent at the 1-position of the isoquinoline ring. Using formaldehyde, for instance, would result in an unsubstituted 1-position after oxidation.

Starting MaterialReagentProductReference
2-(4-methylphenyl)ethanamineAldehyde/Ketone, Acid1-substituted-1,2,3,4-tetrahydro-6-methylisoquinoline nih.gov
1-substituted-1,2,3,4-tetrahydro-6-methylisoquinolineOxidizing agent1-substituted-6-methylisoquinoline nih.gov

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines from benzaldehydes and 2,2-dialkoxyethylamines. chemistnotes.com To obtain 6-methylisoquinoline, 4-methylbenzaldehyde (B123495) would be the required starting material. The reaction involves the formation of a benzalaminoacetal, which then undergoes acid-catalyzed cyclization. chemistnotes.com

Scheme 3: Pomeranz-Fritsch Synthesis of 6-Methylisoquinoline

The reaction is typically carried out in the presence of a strong acid, such as concentrated sulfuric acid. chemistnotes.com Variations of this reaction, like the Schlittler-Müller modification, utilize a benzylamine (B48309) and glyoxal (B1671930) semiacetal, offering an alternative entry to substituted isoquinolines. wikipedia.org

Starting Material 1Starting Material 2Key ConditionProductReference
4-Methylbenzaldehyde2,2-DialkoxyethylamineStrong acid (e.g., H₂SO₄)6-Methylisoquinoline chemistnotes.com

Modern and Catalytic Approaches to Isoquinoline Synthesis

While classical methods are well-established, modern synthetic chemistry has introduced more efficient and milder catalytic approaches for the construction of the isoquinoline core.

Palladium catalysis has emerged as a powerful tool in organic synthesis, and its application in the formation of heterocyclic rings is well-documented. For the synthesis of isoquinolines, palladium-catalyzed reactions often involve the intramolecular cyclization of appropriately functionalized precursors.

One such approach involves the palladium-catalyzed annulation of internal alkynes. For instance, a palladium-catalyzed nucleomethylation of alkynes has been developed for the synthesis of various methylated heteroaromatic compounds, including 4-methylisoquinolines. While this specific example leads to a different isomer, the underlying principle of palladium-catalyzed cyclization of functionalized alkynes could potentially be adapted for the synthesis of 6-methylisoquinoline by using a starting material with the methyl group at the desired position on the aromatic ring.

Another strategy involves the palladium-catalyzed tandem C-H allylation and oxidative cyclization of benzylamines with allyl acetate (B1210297), which has been reported for the synthesis of 3-methylisoquinolines. Again, modification of the starting benzylamine to contain a methyl group at the para-position could potentially yield the 6-methylisoquinoline core.

These modern methods often offer advantages in terms of functional group tolerance, milder reaction conditions, and potentially higher yields compared to the classical approaches.

Catalytic SystemSubstratesKey TransformationReference
Palladium(II) catalystBenzylamines and allyl acetateTandem C-H allylation and oxidative cyclization
Palladium catalyst2-Alkynyl anilides and methylboronic acidNucleomethylation of alkynes

Introduction of the Isothiocyanate Group

Once the 6-methylisoquinoline core is synthesized, the next crucial step is the introduction of the isothiocyanate group at the 3-position. A common and effective method for this transformation is through a 3-amino-6-methylisoquinoline intermediate.

Synthesis of 3-Amino-6-methylisoquinoline

The direct amination of the isoquinoline ring system can be challenging. One potential method is the Chichibabin reaction, which involves the amination of nitrogen-containing heterocycles using sodium amide. youtube.com While typically applied to pyridines, this reaction has been extended to other heterocyclic systems. The reaction of 6-methylisoquinoline with sodium amide could potentially yield 1-amino-6-methylisoquinoline as the major product due to the electronics of the isoquinoline ring. However, direct amination at the 3-position is less common.

A more reliable approach would involve the synthesis of a 3-halo-6-methylisoquinoline, followed by a nucleophilic aromatic substitution with an amine source, or a palladium-catalyzed amination reaction. Alternatively, constructing the isoquinoline ring with a nitrogen-containing substituent at the 3-position that can be later converted to an amino group is a viable strategy.

Conversion of the Amino Group to Isothiocyanate

With 3-amino-6-methylisoquinoline in hand, the conversion to the corresponding isothiocyanate is a well-established transformation. A widely used reagent for this purpose is thiophosgene (B130339) (CSCl₂). The reaction between a primary amine and thiophosgene proceeds readily to form the isothiocyanate.

Scheme 4: Synthesis of 3-Isothiocyanato-6-methylisoquinoline from 3-Amino-6-methylisoquinoline

This reaction is generally high-yielding and provides a clean conversion to the desired product. Care must be taken due to the toxicity and reactivity of thiophosgene.

Microwave-Assisted Syntheses for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comnih.govfrontiersin.org This technology utilizes microwave irradiation to directly and efficiently heat the reaction mixture, resulting in a rapid increase in temperature and reaction rate. frontiersin.orgscilit.com In the context of isoquinoline synthesis, microwave assistance can be applied to key cyclization reactions, such as the Bischler-Napieralski or Pictet-Spengler reactions, which are foundational methods for creating the isoquinoline core. numberanalytics.com

The benefits of this approach are significant, including a dramatic reduction in reaction time from hours to mere minutes and an improvement in product yields. mdpi.commdpi.com For instance, syntheses that might require lengthy refluxing under conventional conditions can often be completed within minutes in a microwave reactor. nih.gov This efficiency is particularly advantageous in the synthesis of complex heterocyclic structures like isoquinoline derivatives. mdpi.com The application of microwave-assisted techniques makes the synthesis of the 6-methylisoquinoline precursor faster and more energy-efficient. nih.govnih.gov

Green Chemistry Principles in Isoquinoline Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like isoquinolines to minimize environmental impact. ijpsjournal.comnih.gov This philosophy encourages the design of chemical processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.comjddhs.com Key principles applicable to isoquinoline synthesis include waste prevention, maximizing atom economy, and the use of safer solvents and reagents. nih.govjddhs.com

Strategies include employing solvent-free reaction conditions, which drastically reduce volatile organic compound (VOC) emissions and simplify product purification. tandfonline.comjddhs.com When solvents are necessary, the focus shifts to environmentally benign options such as water or bio-based solvents. jddhs.com Furthermore, the use of catalysts, particularly recyclable heterogeneous catalysts, is preferred over stoichiometric reagents to minimize waste. nih.gov Energy efficiency is another core principle, addressed by methods like the aforementioned microwave-assisted synthesis, which reduces energy consumption. ijpsjournal.comjddhs.com By adopting these principles, the synthesis of the 6-methylisoquinoline scaffold can be made more sustainable and environmentally responsible.

Introduction of the Isothiocyanate Group at the C-3 Position

Once the 6-methylisoquinoline core is synthesized, the next critical step is the introduction of the isothiocyanate (–N=C=S) group at the C-3 position. This is typically achieved by first installing a primary amino group at this position, creating 3-amino-6-methylisoquinoline, which then serves as the immediate precursor. The conversion of this primary amine to the target isothiocyanate can be accomplished through several established synthetic methods.

Conversion of Primary Amines to Isothiocyanates

The transformation of a primary amine to an isothiocyanate is a fundamental process in organic synthesis. rsc.org These methods generally involve the reaction of the amine with a thiocarbonyl transfer reagent. chemrxiv.orgrsc.org The choice of method often depends on the substrate's functional group tolerance, reaction conditions, and safety considerations associated with the reagents. organic-chemistry.orgnih.gov

A widely used and versatile method for synthesizing isothiocyanates involves the formation and subsequent desulfurization of dithiocarbamate (B8719985) salts. nih.govchemrxiv.org This two-step, often one-pot, procedure begins with the reaction of the primary amine (3-amino-6-methylisoquinoline) with carbon disulfide (CS₂) in the presence of a base to form a stable dithiocarbamate salt intermediate. rsc.orgnih.gov

This intermediate is then treated with a desulfurizing agent, which facilitates the elimination of a sulfur atom to yield the final isothiocyanate product. chemrxiv.org A variety of reagents can effect this transformation, offering flexibility in reaction conditions. nih.gov The use of molecular iodine in a biphasic water/ethyl acetate medium provides a mild and environmentally friendly option. tandfonline.com Other effective desulfurizing agents include tosyl chloride, hydrogen peroxide, and di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.govtandfonline.com

Table 1: Common Desulfurizing Agents for Dithiocarbamate Salts

Desulfurizing AgentKey FeaturesReference
Tosyl Chloride (TsCl)Mediates decomposition of in situ generated dithiocarbamate salts. nih.govorganic-chemistry.org
Iodine (I₂)Effective in a mild and green water/ethyl acetate biphasic system. tandfonline.com
Hydrogen Peroxide (H₂O₂)A green oxidant for the synthesis of non-chiral isothiocyanates. nih.gov
Di-tert-butyl dicarbonate (Boc₂O)Produces volatile byproducts (CO₂, COS, tert-butanol), simplifying workup. cbijournal.comkiku.dk
Triphosgene (BTC)A solid, safer alternative to phosgene (B1210022) for dehydrosulfurization. nih.govcbijournal.com
Cyanuric ChlorideUsed for desulfurization under aqueous conditions. nih.govmdpi.com

The reaction of primary amines with thiophosgene (CSCl₂) is a classic and highly efficient method for the direct synthesis of isothiocyanates. cbijournal.comscispace.com However, the high toxicity and moisture sensitivity of thiophosgene have driven the development of safer, less toxic alternatives. chemrxiv.orgrsc.org

These alternatives function as "thiocarbonyl transfer reagents" and offer similar reactivity with improved handling and safety profiles. rsc.orgkiku.dk Examples include thiocarbonyldiimidazole (TCDI) and di-2-pyridyl thionocarbonate (DPT). rsc.org Triphosgene, a stable, crystalline solid, can also be used as a dehydrosulfurizing agent in a related approach. nih.govcbijournal.com While effective, these alternatives can be more expensive or require separate preparation steps. rsc.org

Table 2: Comparison of Thiophosgene and Its Alternatives

ReagentFormulaAdvantagesDisadvantagesReference
ThiophosgeneCSCl₂Highly reactive, high yields.Extremely toxic, moisture sensitive. cbijournal.comscispace.com
Thiocarbonyldiimidazole (TCDI)C₇H₆N₄SSolid, less toxic than thiophosgene.Can be expensive, may require preparation. rsc.org
Di-2-pyridyl thionocarbonate (DPT)C₁₁H₈N₂O₂SEffective thiocarbonyl transfer agent.Can be expensive. rsc.orgkiku.dk
Phenyl ChlorothionoformateC₇H₅ClOSEfficient, can be used in one-pot or two-step processes.May have limitations for highly electron-deficient amines. organic-chemistry.org

The tandem Staudinger/aza-Wittig reaction provides an alternative pathway to isothiocyanates that begins with an azide (B81097) precursor rather than an amine. chemrxiv.orgjst.go.jp This method is particularly valuable as it is step-economical and proceeds under neutral conditions, which is beneficial for substrates with sensitive functional groups. scispace.comrsc.org

The reaction sequence involves the treatment of an organic azide with a phosphine, typically triphenylphosphine (B44618), to form an iminophosphorane intermediate (the Staudinger reaction). This intermediate is not isolated but is reacted in situ with carbon disulfide. The iminophosphorane attacks the carbon disulfide, and subsequent intramolecular cyclization and elimination of triphenylphosphine sulfide (B99878) yields the desired isothiocyanate (the aza-Wittig reaction). scispace.comjst.go.jp A key advantage of this method is the retention of chirality, making it suitable for the synthesis of optically active isothiocyanates. nih.govscispace.com

Alternative Routes for Isothiocyanate Formation

The conversion of a primary aromatic amine, such as 3-amino-6-methylisoquinoline, to an isothiocyanate can be achieved through various methods, offering alternatives to the traditionally used and highly toxic thiophosgene. These alternative routes are often sought for their improved safety profiles and milder reaction conditions.

Via Elemental Sulfur

Elemental sulfur serves as an atom-economical and environmentally benign sulfur source for the synthesis of isothiocyanates. imperial.ac.uk One common approach involves the reaction of a primary amine with carbon disulfide to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate. nih.gov Alternatively, isocyanides can be directly sulfurized using elemental sulfur to afford isothiocyanates. imperial.ac.uk This reaction can be facilitated by catalysts or nucleophilic additives, particularly for less reactive aromatic isocyanides. imperial.ac.uk The use of elemental sulfur is advantageous due to its low cost and reduced toxicity compared to other sulfur transfer reagents. The reaction conditions for this method are generally mild, offering a greener synthetic pathway. imperial.ac.uk

From Isocyanides through Thionation

The direct thionation of isocyanides provides a straightforward route to isothiocyanates. This transformation can be achieved using various thionating agents. A sustainable approach involves the use of elemental sulfur, often catalyzed by an amine base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). chemrxiv.org This catalytic process can be optimized for sustainability by using green solvents and moderate heating, leading to high yields and low waste generation. chemrxiv.org The versatility of this method has been demonstrated with a range of isocyanides, offering a practical and efficient procedure. chemrxiv.org

Direct Isothiocyanation of C-H Bonds

Recent advancements in organic synthesis have led to the development of methods for the direct isothiocyanation of C-H bonds, a highly atom-economical approach that avoids the pre-functionalization of the starting material. tandfonline.com This strategy is particularly attractive for the synthesis of complex molecules as it allows for late-stage functionalization. While still an emerging field, several methods have been developed for the direct C-H isothiocyanation of olefins and other substrates. tandfonline.com The application of such methods to heteroaromatic systems like isoquinoline is an area of active research.

Chemo- and Regioselective Considerations in the Synthesis of this compound

The synthesis of this compound requires careful control of chemo- and regioselectivity. The isoquinoline ring system has distinct electronic properties that influence the position of substitution. Electrophilic aromatic substitution on the benzenoid ring of isoquinoline typically occurs at the C5 and C8 positions. imperial.ac.uk Therefore, direct electrophilic isothiocyanation of 6-methylisoquinoline is unlikely to yield the desired 3-substituted product.

The introduction of a functional group at the 3-position often necessitates a more directed synthetic strategy. One plausible route involves the synthesis of 3-amino-6-methylisoquinoline as a key precursor. The amino group can then be converted to the isothiocyanate. The presence of the methyl group at the 6-position, being an electron-donating group, will influence the reactivity of the benzene ring, but the directing effects for substitution on the pyridine (B92270) ring are primarily governed by the nitrogen atom. Nucleophilic substitution or metal-catalyzed cross-coupling reactions at the 3-position of a suitably pre-functionalized 6-methylisoquinoline (e.g., a 3-halo derivative) could also be considered.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

The successful synthesis of this compound, particularly on a larger scale, relies heavily on the optimization of reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness.

For the conversion of the precursor amine, 3-amino-6-methylisoquinoline, to the isothiocyanate, several factors need to be considered. When using alternatives to thiophosgene, such as dithiocarbamate decomposition, the choice of the desulfurylation agent is critical. Reagents like di-tert-butyl dicarbonate have been shown to be effective, leaving only volatile byproducts and simplifying purification. acs.org The choice of base and solvent is also crucial, especially for less nucleophilic heteroaromatic amines. sigmaaldrich.com For instance, in the synthesis of pyridyl isothiocyanates, stronger bases like sodium hydride were found to be necessary for the formation of the dithiocarbamate salt from electron-deficient aminopyridines. sigmaaldrich.com

Microwave-assisted synthesis has emerged as a technique to accelerate reactions and improve yields in the preparation of isothiocyanates. nih.gov This can be particularly beneficial for optimizing reaction times and energy consumption in a scalable process.

For methods involving elemental sulfur, optimization would focus on catalyst selection and loading, reaction temperature, and solvent choice to achieve efficient conversion of the isocyanide precursor. chemrxiv.org The development of a robust and scalable process would necessitate a thorough investigation of these parameters to identify conditions that provide a high yield of the desired product with minimal byproduct formation, facilitating straightforward isolation and purification.

Chemical Reactivity and Transformation Mechanisms of 3 Isothiocyanato 6 Methylisoquinoline

Reactivity of the Isothiocyanate Moiety

The chemical behavior of isothiocyanates is dominated by the electrophilicity of the central carbon atom of the -N=C=S group. This allows for a variety of addition and cycloaddition reactions.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of isothiocyanates. The general mechanism involves the attack of a nucleophile on the central carbon atom of the isothiocyanate group.

Cycloaddition Reactions in the Synthesis of Heterocycles

Isothiocyanates are valuable precursors in the synthesis of various heterocyclic compounds through cycloaddition reactions. The C=S or N=C double bonds of the isothiocyanate group can participate in these reactions.

Formation of Five-Membered Heterocycles (e.g., Thiazoles, Thiadiazoles)The synthesis of five-membered heterocycles such as thiazoles and thiadiazoles often utilizes isothiocyanates as key building blocks.wikipedia.orgqucosa.deFor example, the reaction of an isothiocyanate with a compound containing an adjacent nucleophile and a leaving group can lead to the formation of a thiazole (B1198619) ring. Similarly, 1,3,4-thiadiazoles can be synthesized from isothiocyanates, often via a thiosemicarbazide (B42300) intermediate which then undergoes cyclization.wikipedia.orgnih.gov

While these general principles of isothiocyanate reactivity are well-understood, the absence of specific studies on 3-Isothiocyanato-6-methylisoquinoline prevents the creation of detailed, compound-specific data tables and research findings as requested. Further experimental investigation into this specific molecule is required to elucidate its unique chemical properties and reaction mechanisms.

Formation of Six-Membered Heterocycles (e.g., Thiazinones)

The isothiocyanate group is a valuable precursor for the synthesis of various sulfur and nitrogen-containing six-membered heterocycles. arkat-usa.org A notable example is the formation of thiazinone derivatives. This transformation can be achieved through the reaction of this compound with compounds possessing a nucleophilic center and an adjacent active methylene (B1212753) group, such as β-aminocrotonates or enamines.

The reaction mechanism typically initiates with the nucleophilic attack of the enamine nitrogen or the amino group onto the electrophilic carbon of the isothiocyanate. This addition forms a thiourea (B124793) intermediate. Subsequent intramolecular cyclization, driven by the attack of the enolate or a carbanion generated from the active methylene group onto the thiocarbonyl carbon, followed by elimination of a suitable leaving group (like water or an alcohol), leads to the formation of the six-membered thiazinone ring. The exact pathway and the final structure of the product are dependent on the specific reactants and reaction conditions employed. For instance, the reaction with ethyl 3-aminopropionate can lead to 2-thio-4-oxohexahydro-1,3-diazines. documentsdelivered.com

A plausible reaction pathway for the formation of a thiazinone derivative from this compound is outlined below:

StepDescriptionIntermediate Type
1 Nucleophilic attack of a β-aminoester on the isothiocyanate carbon of this compound.Thiourea adduct
2 Deprotonation of the active methylene group adjacent to the ester.Enolate
3 Intramolecular cyclization via nucleophilic attack of the enolate on the thiocarbonyl carbon.Thiazinone precursor
4 Tautomerization and/or elimination to yield the final thiazinone product.Aromatic thiazinone
Spiro-Fused Heterocycle Formation

The construction of spiro-fused heterocyclic systems from isothiocyanates is a well-established strategy in synthetic organic chemistry, providing access to complex molecular architectures. researchgate.netrsc.org this compound can serve as a key building block in such transformations. These reactions often involve a formal [3+2] cycloaddition where the isothiocyanate acts as a 1,3-dipole equivalent. rsc.org

A common approach involves the reaction of the isothiocyanate with cyclic compounds that contain an activated exocyclic double bond, such as methyleneindolinones or similar substrates. In the presence of a suitable catalyst, often an organocatalyst, the reaction proceeds with high stereoselectivity. researchgate.net The mechanism typically involves the generation of a nucleophilic species from the reaction partner, which then attacks the isothiocyanate. This is followed by an intramolecular cyclization that establishes the spiro center. For example, the reaction of isothiocyanates tethered to N-sulfonyl-1,2,3-triazoles with amines can lead to triazole-fused spiro-guanidines. rsc.org The enantioselective synthesis of spirocycles has been a significant area of research, with α-activated cyclic isothiocyanates being particularly effective precursors. rsc.orgresearchgate.net

Reactant TypeResulting Spiro-HeterocycleKey Reaction Feature
MethyleneindolinonesSpiro-oxindole-thiazolidinesAsymmetric organocatalysis
Cyclic KetiminesPolycyclic spiro-thioimidazolidinesCascade Mannich/cyclization
IsatiniminesBispirocyclic thioimidazolidine-oxindolesEnantioselective construction of adjacent spiro-quaternary centers

Tandem and Cascade Reactions Utilizing the Isothiocyanate Functionality

The isothiocyanate group is exceptionally well-suited for tandem and cascade reactions due to its ability to react with a nucleophile to form an intermediate (e.g., a thiourea) which can then participate in subsequent intramolecular transformations. researchgate.net These one-pot processes are highly efficient for building complex heterocyclic systems. acs.orgacs.org

For this compound, a variety of cascade reactions can be envisioned. For instance, a reaction with a molecule containing both a nucleophilic amine and another reactive group can initiate a sequence. An example is the reaction with 2-aminobenzenethiol, which can proceed in the presence of an iron catalyst in a tandem fashion to afford 2-aminobenzthiazole derivatives. researchgate.net

Radical cascade reactions have also been developed where an aryl radical adds to the isothiocyanate. acs.orgacs.orgnih.govresearchgate.net This generates an α-(arylsulfanyl)imidoyl radical, which can then undergo a series of cyclizations to produce complex polycyclic aromatic systems. acs.orgacs.orgnih.govresearchgate.net The specific outcome of these cascade reactions is often dependent on the substitution pattern of the reactants and the reaction conditions, allowing for divergent synthesis of various N-heterocycles. nih.govrsc.org

Reactivity of the Isoquinoline (B145761) Nitrogen and Aromatic System

The isoquinoline core of the molecule possesses its own distinct reactivity, centered on the basic nitrogen atom and the susceptibility of the aromatic rings to electrophilic attack.

Electrophilic Aromatic Substitution on the Isoquinoline Ring

Electrophilic aromatic substitution (EAS) on the isoquinoline ring system is a well-studied process. The pyridine (B92270) ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Therefore, substitution typically occurs on the fused benzene (B151609) ring, primarily at the C5 and C8 positions. shahucollegelatur.org.ingcwgandhinagar.com

In the case of this compound, the outcome of an EAS reaction is governed by the directing effects of the existing substituents:

The Isoquinoline Nitrogen: Strongly deactivating for the heterocyclic ring and has a deactivating effect on the benzene ring.

The 6-methyl group: This is an activating, ortho- and para-directing group. unizin.orglibretexts.orgfiveable.me It will direct incoming electrophiles to the C5 and C7 positions.

The 3-isothiocyanate group: This group is expected to be deactivating due to the electron-withdrawing nature of the N=C=S functionality.

Electrophilic ReagentExpected Major Product
HNO₃/H₂SO₄3-Isothiocyanato-6-methyl-5-nitroisoquinoline
Br₂/FeBr₃5-Bromo-3-isothiocyanato-6-methylisoquinoline
H₂SO₄ (fuming)This compound-5-sulfonic acid

Reactions Involving the Isoquinoline Nitrogen Atom

The lone pair of electrons on the isoquinoline nitrogen atom makes it basic and nucleophilic. It readily undergoes several characteristic reactions:

Protonation: In the presence of acids, the nitrogen atom is protonated to form an isoquinolinium salt. This increases the deactivation of the ring system towards electrophilic attack. shahucollegelatur.org.in

N-Alkylation (Quaternization): Reaction with alkyl halides (e.g., methyl iodide) leads to the formation of N-alkylisoquinolinium salts. scribd.com These quaternary salts are more susceptible to nucleophilic attack, particularly at the C1 position.

N-Oxidation: Treatment with peroxy acids (e.g., m-CPBA) results in the formation of this compound N-oxide. N-oxidation can alter the regioselectivity of other reactions on the ring system. gcwgandhinagar.com

Directed Functionalization and Derivatization Strategies for Structural Modification

The structural framework of this compound allows for a wide range of functionalization and derivatization strategies, targeting either the isothiocyanate group or the isoquinoline core. nih.govrsc.orgnih.gov These modifications are crucial for creating libraries of related compounds for various applications.

The most direct derivatization strategy involves the isothiocyanate moiety. Its reaction with primary or secondary amines is a high-yielding and versatile method to produce a diverse range of thiourea derivatives. nih.govresearchgate.netorganic-chemistry.orgacs.org This approach allows for the introduction of various substituents by simply changing the amine reactant.

Functionalization of the isoquinoline ring can be achieved through the electrophilic substitution reactions discussed previously, followed by further transformations of the newly introduced groups. For example, a nitro group introduced at the C5 position can be reduced to an amino group, which can then be further modified. Alternatively, halogenation of the ring can provide a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of carbon-based substituents. organic-chemistry.org

Reaction TypeReagent(s)Functional Group TargetedProduct Class
Thiourea FormationR¹R²NH (various amines)IsothiocyanateN,N'-Disubstituted thioureas
N-AlkylationCH₃IIsoquinoline NitrogenN-Methylisoquinolinium salt
NitrationHNO₃/H₂SO₄Isoquinoline Ring (C5)5-Nitroisoquinoline derivative
HalogenationBr₂/FeBr₃Isoquinoline Ring (C5)5-Bromoisoquinoline derivative
N-Oxidationm-CPBAIsoquinoline NitrogenIsoquinoline N-oxide

Modification of the Methyl Group at Position 6

The methyl group at the 6-position of the isoquinoline ring is susceptible to various chemical modifications, primarily through oxidation and halogenation reactions. These transformations are analogous to those observed in other methyl-substituted quinolines and isoquinolines.

Oxidation: The methyl group can be oxidized to afford a variety of functional groups, including aldehydes and carboxylic acids. A common reagent for this transformation is selenium dioxide (SeO₂). The extent of oxidation can often be controlled by the reaction conditions. For instance, treatment of a related compound, 3-methylisoquinoline, with selenium dioxide can yield a mixture of isoquinoline-3-carbaldehyde (B112757) and isoquinoline-3-carboxylic acid. thieme-connect.de It is anticipated that this compound would behave similarly, yielding the corresponding 6-formyl or 6-carboxy derivatives. Stronger oxidizing agents can also be employed, though care must be taken to avoid unwanted side reactions with the isoquinoline ring or the isothiocyanate group. smolecule.com

Halogenation: While direct halogenation of the methyl group can be challenging without radical initiators, the isoquinoline ring itself can undergo electrophilic halogenation. However, methods for the regioselective halogenation of the benzene ring of quinoline (B57606) derivatives have been developed, suggesting that similar strategies could be applied to 6-methylisoquinoline (B1300163). rsc.orgrsc.org

The following table summarizes the potential modifications of the methyl group at position 6.

Reaction Type Reagent(s) Potential Product(s) Notes
OxidationSelenium Dioxide (SeO₂)3-Isothiocyanatoisoquinoline-6-carbaldehyde, 3-Isothiocyanatoisoquinoline-6-carboxylic acidThe product distribution can be influenced by reaction conditions such as temperature and stoichiometry. thieme-connect.de
HalogenationTrihaloisocyanuric acid5-Halo-3-isothiocyanato-6-methylisoquinolineBased on metal-free halogenation of 8-substituted quinolines, similar reactivity at the C5 position of the isoquinoline ring may be possible. rsc.org

Derivatization of the Isothiocyanate Group for Probe Development

The isothiocyanate group (–N=C=S) is a highly versatile functional group, known for its electrophilic character. This reactivity is widely exploited in the development of chemical probes for labeling biomolecules, such as proteins and nucleic acids. acs.orgnih.gov

Reaction with Amines to Form Thioureas: The most prominent reaction of isothiocyanates is their facile reaction with primary amines to form stable thiourea linkages. acs.org This reaction is the foundation for the utility of isothiocyanates in bioconjugation. For instance, fluorescein (B123965) isothiocyanate (FITC) is a classic example of a fluorescent probe that utilizes this chemistry to label proteins for visualization in various biological assays. nih.gov

The reaction of this compound with an amine-containing molecule, such as a fluorescent dye, a biotin (B1667282) tag, or an amino acid residue on a protein, would proceed through the nucleophilic attack of the amine on the central carbon atom of the isothiocyanate group. This process is typically carried out under mild, slightly basic conditions to ensure the deprotonation of the amine, thereby increasing its nucleophilicity. The pH of the reaction medium can influence the selectivity of the reaction, particularly when other nucleophilic residues like cysteine are present. nih.govrsc.org

Applications in Probe Development: By tethering a reporter molecule (e.g., a fluorophore) to the this compound scaffold via the isothiocyanate group, a variety of chemical probes can be synthesized. The 6-methylisoquinoline core itself may impart specific properties to the resulting probe, such as altered solubility, membrane permeability, or potential for further chemical modification.

The derivatization of the isothiocyanate group for probe development is summarized in the table below.

Reactant Reaction Conditions Product Type Application
Amine-containing fluorophoreSlightly basic pH (e.g., pH 8.0-9.5)Fluorescently labeled 6-methylisoquinolineFluorescent labeling of biomolecules for imaging and detection. nih.gov
Primary amine-functionalized surfaceMild basic conditionsSurface-immobilized 6-methylisoquinolineDevelopment of functionalized materials and biosensors.
Lysine residues in a proteinPhysiological or slightly basic bufferProtein-conjugate of 6-methylisoquinolineStudy of protein localization, function, and interactions. acs.org

Structure Activity Relationship Sar Studies of 3 Isothiocyanato 6 Methylisoquinoline and Analogues

Elucidating the Contribution of the Isothiocyanate Group to Biological Activities

The isothiocyanate (-N=C=S) group is a key pharmacophore that significantly contributes to the biological activities of many compounds. nih.govmathewsopenaccess.com This functional group is an electrophile, making it reactive toward nucleophilic groups found in biological macromolecules, such as the thiol groups of cysteine residues in proteins. mostwiedzy.plnih.gov

The primary mechanism by which isothiocyanates exert their bioactivity is through the formation of covalent bonds with target proteins. nih.govmathewsopenaccess.com This interaction, often irreversible, can lead to the modulation of protein function. For instance, isothiocyanates have been shown to inhibit enzymes by binding to their active sites. nih.gov The reactivity of the isothiocyanate group can be influenced by the electronic properties of the scaffold to which it is attached.

The biological potential of isothiocyanates is a result of sophisticated, multi-targeted interactions rather than just their chemical reactivity. mdpi.com While the isothiocyanate group is essential for the covalent interaction, the rest of the molecule is responsible for the affinity and selectivity towards the target.

Impact of the 6-Methylisoquinoline (B1300163) Scaffold on Potency and Selectivity

The 6-methylisoquinoline scaffold serves as the foundational structure for 3-isothiocyanato-6-methylisoquinoline, playing a critical role in determining the compound's potency and selectivity. The scaffold's structure orients the reactive isothiocyanate group and participates in non-covalent interactions with the target protein.

The position and nature of substituents on the isoquinoline (B145761) ring can significantly alter the biological activity of the compound. The methyl group at the 6-position of the isoquinoline ring in this compound is not merely a passive component. Its presence can influence the electronic properties and steric profile of the molecule.

Methyl groups can affect the lipophilicity of the compound, which in turn can influence its ability to cross cell membranes and reach its intracellular target. Furthermore, the methyl group can engage in hydrophobic interactions within the binding pocket of a target protein, potentially enhancing binding affinity and potency. Research on other isoquinoline derivatives has shown that methyl substitutions can have a profound effect on potency. nih.gov

The isoquinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a common motif in many biologically active natural products and synthetic drugs. wikipedia.orgamerigoscientific.com This aromatic, heterocyclic scaffold can engage in various non-covalent interactions with biological targets, including:

π-π stacking: The aromatic rings of the isoquinoline can stack with the aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) of a protein.

Hydrogen bonding: The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor. nih.gov

The isoquinoline nucleus provides a rigid framework that positions the isothiocyanate group for optimal interaction with its target. The specific orientation of the nitrogen atom and the fused benzene ring can lead to selective binding to certain proteins over others, thus contributing to the compound's selectivity profile. uni-saarland.de The delocalized electrons within the fused rings also contribute to the molecule's stability and influence its electronic interactions. amerigoscientific.com

Positional Isomerism and Substituent Effects on the Isoquinoline Ring and Isothiocyanate Linkage

The specific placement of both the isothiocyanate group and other substituents on the isoquinoline ring is a critical determinant of biological activity. Positional isomerism, where these groups are moved to different positions on the scaffold, can lead to significant changes in potency and selectivity.

For example, moving the isothiocyanate group from the 3-position to another position on the isoquinoline ring would alter the geometry of the molecule and its ability to fit into a specific binding pocket. Similarly, shifting the methyl group from the 6-position could change the molecule's interaction profile. Studies on other substituted isoquinolines have demonstrated that even minor changes in substituent position can dramatically affect biological outcomes. nih.govrsc.org

The electronic effects of substituents also play a crucial role. Electron-donating or electron-withdrawing groups on the isoquinoline ring can alter the electron density of the entire molecule. rsc.org This, in turn, can affect the reactivity of the isothiocyanate group and the strength of non-covalent interactions with the target. For instance, a strong electron-donating group might influence the formation of a rearrangement product during synthesis or interaction. rsc.org

Rational Design and Synthesis of Structure-Activity Relationship Probes

To systematically investigate the SAR of this compound, the rational design and synthesis of a library of analogues are essential. mdpi.comnih.gov This approach allows researchers to probe the specific contributions of different parts of the molecule to its biological activity.

The synthesis of analogues typically involves modifying the core structure in a controlled manner. For this compound, this could involve:

Varying the substituents on the isoquinoline ring: Replacing the 6-methyl group with other alkyl groups, halogens, or polar groups to probe steric and electronic requirements.

Altering the position of the isothiocyanate group: Synthesizing isomers with the isothiocyanate at different positions to understand the geometric constraints of the target's binding site.

Modifying the linker: If a linker is present between the isoquinoline and the isothiocyanate, its length and flexibility can be varied.

Several synthetic methods are available for preparing substituted isoquinolines, providing access to a diverse range of analogues for SAR studies. harvard.edunih.govorganic-chemistry.org The synthesis of isothiocyanates can often be achieved from the corresponding primary amine. nih.gov

The biological activity of these synthesized analogues is then evaluated, and the data is used to build a comprehensive SAR model. This model can then guide the design of new, more potent, and selective compounds.

Table 1: SAR Observations for Hypothetical Analogues of this compound

CompoundR1 (Position 3)R2 (Position 6)Relative ActivityRationale for Activity Change
Parent -NCS-CH₃1.0Baseline activity.
Analogue A -NCS-H0.7Loss of hydrophobic interaction from methyl group.
Analogue B -NCS-Cl1.2Electron-withdrawing group may enhance reactivity.
Analogue C -NCS-OCH₃0.9Steric hindrance or altered electronics.
Analogue D -NH₂-CH₃<0.1Loss of reactive isothiocyanate group.
Analogue E -NCS (at C4)-CH₃0.3Suboptimal geometry for target binding.

Exploration of Conformationally Restricted Analogues

Information regarding the design, synthesis, and biological evaluation of conformationally restricted analogues of this compound is not available in the surveyed scientific literature. Consequently, no data tables or detailed research findings on this specific topic can be presented.

Molecular Mechanisms of Biological Action and Cellular Pathways of 3 Isothiocyanato 6 Methylisoquinoline Based on General Isothiocyanate Research

Modulation of Cellular Signaling Pathways

Isothiocyanates are recognized for their capacity to interfere with multiple signaling pathways that are often dysregulated in chronic diseases. By targeting key nodes in these networks, ITCs can elicit potent antioxidant, anti-inflammatory, and anti-proliferative effects.

A primary mechanism by which isothiocyanates exert their cytoprotective effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. youtube.com Under normal conditions, Nrf2 is kept at low levels in the cytoplasm by its negative regulator, Kelch-like ECH-associating protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome. nih.govmdpi.com Keap1 acts as a sensor for oxidative and electrophilic stress. nih.gov

Isothiocyanates, being electrophilic, can directly interact with reactive cysteine residues on Keap1. nih.govresearchgate.net This interaction leads to a conformational change in the Keap1 protein, disrupting its ability to target Nrf2 for degradation. nih.gov As a result, newly synthesized Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. aacrjournals.orgyoutube.com In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to a specific DNA sequence known as the Antioxidant Response Element (ARE) in the promoter regions of its target genes. nih.gov

This binding initiates the transcription of a wide array of cytoprotective genes, including phase II detoxifying enzymes and antioxidant proteins. aacrjournals.org Examples of these induced proteins include NAD(P)H: quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutathione (B108866) S-transferases (GSTs). youtube.comaacrjournals.org The upregulation of these genes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful electrophiles and carcinogens, thereby providing a robust antioxidant response. nih.govresearchgate.net Studies on various isothiocyanates, such as sulforaphane and 6-methylthiohexyl isothiocyanate (6-MTITC), have demonstrated their ability to induce the nuclear accumulation of Nrf2 and subsequent ARE-driven gene expression. acs.orgnih.gov

Table 1: Effects of Isothiocyanates on the Keap1-Nrf2 Pathway

Isothiocyanate Cell Line Key Findings
Phenethyl isothiocyanate (PEITC) PC-3 (Prostate Cancer) Induces Nrf2 phosphorylation and nuclear translocation, leading to HO-1 expression. aacrjournals.org
Sulforaphane Caco-2 (Colon Adenocarcinoma) Potent inducer of Nrf2 nuclear accumulation. acs.org

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of inflammatory responses. nih.gov In unstimulated cells, NF-κB is held inactive in the cytoplasm by its association with inhibitory proteins called IκBs. nih.gov Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation marks IκBα for degradation, releasing NF-κB to translocate into the nucleus and activate the transcription of pro-inflammatory genes, such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines like TNF-α and interleukins (IL-1β, IL-6). nih.govnih.gov

Isothiocyanates have demonstrated significant anti-inflammatory properties by inhibiting the NF-κB signaling pathway. nih.gov Several ITCs, including phenylethyl isothiocyanate (PEITC) and sulforaphane, have been shown to suppress the activation of NF-κB. aacrjournals.orgnih.gov The mechanism often involves the inhibition of IKK activity, which prevents the phosphorylation and subsequent degradation of IκBα. nih.gov By preventing IκBα degradation, ITCs effectively sequester NF-κB in the cytoplasm, blocking its nuclear translocation and transcriptional activity. nih.govnih.gov This leads to a reduction in the expression of NF-κB-regulated pro-inflammatory mediators. nih.gov For instance, 6-(methylsulfinyl)hexyl isothiocyanate (6-MSITC) has been shown to downregulate NF-κB expression in the nuclei and inhibit the phosphorylation of IκBα in breast cancer cells. nih.govresearchgate.net This inhibition of the NF-κB pathway is a key component of the anti-inflammatory and cancer chemopreventive effects attributed to isothiocyanates. nih.govmdpi.com

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. The main MAPK families include extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. nih.gov The activation of these pathways can have either pro-survival or pro-apoptotic consequences, depending on the cellular context and the nature of the stimulus. nih.gov

Isothiocyanates have been shown to modulate MAPK signaling, which contributes to their biological effects. nih.gov Several studies have reported that ITCs can induce the phosphorylation and activation of all three major MAPK pathways. nih.gov For example, the synthetic isothiocyanate E-4IB was found to cause a significant increase in the phosphorylation of p38 MAPK, JNK, and ERK1/2 in leukemia cells. nih.gov Similarly, PEITC treatment of prostate cancer cells led to the strong elevation of ERK1/2 and JNK1/2 phosphorylation. aacrjournals.org

The activation of MAPK pathways by ITCs is linked to several downstream effects. In some cases, MAPK activation is associated with the induction of cell cycle arrest and apoptosis. aacrjournals.orgnih.gov The activation of ERK and JNK by PEITC has been directly linked to the phosphorylation and nuclear translocation of Nrf2, indicating a crosstalk between the MAPK and Nrf2 pathways. aacrjournals.org However, the specific role of each MAPK pathway can vary. For instance, 6-MSITC was found to suppress iNOS expression by inhibiting the JNK pathway in macrophages, highlighting its anti-inflammatory role. nih.gov The complex interplay and differential activation of MAPK pathways by various isothiocyanates contribute to the diversity of their cellular effects. aacrjournals.orgmdpi.com

Cell Cycle Regulation and Apoptosis Induction

A hallmark of cancer is uncontrolled cell proliferation, which results from a dysregulated cell cycle. Isothiocyanates can intervene in this process by inducing cell cycle arrest and promoting programmed cell death, or apoptosis, in cancer cells. nih.goviiarjournals.org

The progression of the cell cycle is tightly controlled by complexes of cyclins and cyclin-dependent kinases (CDKs). Isothiocyanates have been widely reported to cause cell cycle arrest, primarily at the G2/M phase, by modulating the levels and activity of these regulatory proteins. iiarjournals.orgmdpi.com

Treatment of various cancer cell lines with ITCs like allyl isothiocyanate (AITC), benzyl isothiocyanate (BITC), and phenylethyl isothiocyanate (PEITC) has been shown to induce an accumulation of cells in the G2/M phase. aacrjournals.orgiiarjournals.orgnih.gov This arrest is often correlated with the downregulation of key G2/M transition proteins, specifically Cyclin B1 and Cdk1 (also known as CDC2). mdpi.comnih.govfrontiersin.org For example, sulforaphane was found to cause G2/M arrest in cervical cancer cells by decreasing the expression of Cyclin B1, which prevents the formation of the active Cyclin B1/Cdk1 complex necessary for mitotic entry. mdpi.com Similarly, BITC was shown to inhibit canine mammary tumor growth by downregulating both Cyclin B1 and Cdk1. frontiersin.org While G2/M arrest is commonly observed, some studies have also reported G0/G1 arrest in response to ITC treatment. iiarjournals.org The ability of ITCs to halt cell cycle progression prevents cancer cells from dividing and proliferating. aacrjournals.org

Table 2: Isothiocyanate-Induced Cell Cycle Arrest

Isothiocyanate Cell Line Phase of Arrest Key Molecular Target(s)
Sulforaphane (SFN) HeLa (Cervical Cancer) G2/M Downregulation of Cyclin B1. mdpi.com
Benzyl isothiocyanate (BITC) CMT (Canine Mammary Carcinoma) G2 Downregulation of Cyclin B1 and Cdk1. frontiersin.org
Phenylethyl isothiocyanate (PEITC) LNCaP (Prostate Cancer) G2/M Downregulation of Cyclin B1 and Cdk1. nih.gov

In addition to halting cell proliferation, isothiocyanates are potent inducers of apoptosis in cancer cells. nih.govfrontiersin.org Apoptosis is a regulated process of cell death that is essential for removing damaged or unwanted cells. ITCs can trigger apoptosis through multiple pathways, broadly categorized as the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. researchgate.net

A common mechanism involves the disruption of the mitochondrial membrane potential (MMP). nih.govaacrjournals.org ITCs like BITC and PEITC can cause dissipation of the MMP, which is a key event in the intrinsic apoptotic pathway. aacrjournals.orgiiarjournals.org This leads to the release of cytochrome c from the mitochondria into the cytoplasm. researchgate.net Cytochrome c then participates in the formation of the apoptosome, which activates a cascade of effector caspases, such as caspase-3 and caspase-7, that execute the final stages of apoptosis by cleaving cellular proteins. frontiersin.orgresearchgate.net The activation of initiator caspases like caspase-9 (intrinsic pathway) and caspase-8 (extrinsic pathway) has also been observed following ITC treatment. aacrjournals.orgfrontiersin.org

Furthermore, ITCs can modulate the expression of Bcl-2 family proteins, which are critical regulators of apoptosis. researchgate.net They can up-regulate pro-apoptotic proteins like Bax and down-regulate anti-apoptotic proteins like Bcl-2, further promoting mitochondrial permeabilization. researchgate.net Some ITCs, such as 6-methylsulfinylhexyl isothiocyanate (6-HITC), have been identified as potent apoptosis-inducing agents in various cancer cell lines. nih.gov The induction of apoptosis by isothiocyanates is a crucial mechanism underlying their anti-cancer activity. nih.govfrontiersin.org

Activation of Apoptotic Cascades

Involvement of Mitochondrial/Intrinsic and Death Receptor/Extrinsic Pathways

Isothiocyanates are known to induce apoptosis (programmed cell death) in cancer cells through the convergence of two major signaling cascades: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.gov

The extrinsic pathway is initiated by transmembrane receptor-mediated interactions. sinobiological.com This involves "death receptors," which are members of the tumor necrosis factor (TNF) receptor superfamily. sinobiological.com The binding of ligands to these receptors, such as Fas ligand (FasL) to the Fas receptor (FasR), triggers the recruitment of adaptor proteins like FADD (Fas-Associated Death Domain). sinobiological.com This assembly forms a death-inducing signaling complex (DISC), which leads to the activation of an initiator caspase, caspase-8. nih.govsinobiological.com Studies on benzyl isothiocyanate (BITC) have shown that it can activate procaspase-8, indicating engagement of the extrinsic pathway. nih.gov Similarly, phenethyl isothiocyanate (PEITC) has been found to upregulate death receptors DR4 and DR5. iiarjournals.org

The intrinsic pathway is centered on the mitochondria. iiarjournals.orgnih.gov In response to cellular stress induced by ITCs, the mitochondrial outer membrane becomes permeabilized (MOMP), leading to the release of pro-apoptotic factors into the cytoplasm. nih.gov A key molecule released is cytochrome c. iiarjournals.orgnih.goviiarjournals.org Once in the cytosol, cytochrome c associates with Apaf-1 and caspase-9 to form a complex called the apoptosome, which activates caspase-9, another initiator caspase. nih.govmdpi.com Various ITCs, including allyl isothiocyanate (AITC) and PEITC, have been shown to disrupt the mitochondrial membrane potential and cause the release of cytochrome c, thereby triggering this pathway. iiarjournals.orgnih.gov

Evidence suggests that ITCs can activate both pathways simultaneously. For instance, studies with BITC demonstrated that its apoptotic effects could be lessened by inhibiting either caspase-8 (extrinsic) or caspase-9 (intrinsic), confirming that both pathways are involved in the process. nih.gov

Modulation of Caspase Activity and Bcl-2 Family Proteins

The activation of caspases, a family of cysteine proteases, is a central event in the execution of apoptosis. Isothiocyanates effectively modulate the activity of both initiator and effector caspases.

Initiator Caspases: As mentioned, ITCs trigger the activation of initiator caspases, specifically caspase-8 (via the extrinsic pathway) and caspase-9 (via the intrinsic pathway). nih.goviiarjournals.orgnih.gov Their activation is an early and critical step that propagates the apoptotic signal.

Effector Caspases: The activation of initiator caspases leads to the cleavage and activation of downstream effector caspases, such as caspase-3 and caspase-7. nih.govmdpi.comnih.govnih.gov These executioner caspases are responsible for cleaving a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), which ultimately leads to the characteristic morphological and biochemical hallmarks of apoptosis. nih.govresearchgate.netresearchgate.net Studies on PEITC, BITC, and AITC have all confirmed their ability to activate caspases-3, -7, and -9. iiarjournals.orgnih.govnih.govresearchgate.net

The regulation of apoptosis at the mitochondrial level is tightly controlled by the Bcl-2 family of proteins , which includes both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak, Bid) members. nih.govfrontiersin.org The ratio of these proteins determines the cell's susceptibility to apoptosis. researchgate.net Isothiocyanates disrupt this balance in favor of cell death. researchgate.net For example, PEITC has been shown to decrease the levels of anti-apoptotic Bcl-2 while simultaneously increasing the levels of pro-apoptotic Bax. researchgate.net This shift in the Bax/Bcl-2 ratio promotes mitochondrial permeabilization. researchgate.net Similarly, BITC treatment can lead to the phosphorylation of the anti-apoptotic protein Bcl-xL, which can impair its function and promote apoptosis. nih.gov

IsothiocyanateEffect on CaspasesEffect on Bcl-2 Family ProteinsReferences
Phenethyl Isothiocyanate (PEITC)Activates Caspase-3, -8, -9Decreases Bcl-2; Increases Bax iiarjournals.orgresearchgate.net
Benzyl Isothiocyanate (BITC)Activates Caspase-3, -7, -8, -9Phosphorylates Bcl-xL nih.govnih.gov
Allyl Isothiocyanate (AITC)Activates Caspase-3, -9- nih.gov
Sulforaphane (SFN)Activates Caspase-3, -9- researchgate.net
Generation of Reactive Oxygen Species (ROS) as a Pro-apoptotic Mechanism

A common mechanism underlying the pro-apoptotic effects of many isothiocyanates is the generation of reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide. nih.govoup.com While often associated with cellular damage, in this context, ROS act as critical signaling molecules that can initiate and amplify the apoptotic cascade. nih.govjcpjournal.org

The induction of apoptosis by ITCs like BITC and PEITC has been shown to be dependent on ROS production. nih.govnih.gov Treatment of cancer cells with these compounds leads to a significant increase in intracellular ROS levels. oup.comfrontiersin.org This ROS generation can result from the depletion of intracellular glutathione (GSH), a major cellular antioxidant. oup.com The accumulation of ROS can then trigger mitochondrial dysfunction, leading to the collapse of the mitochondrial membrane potential and the release of cytochrome c, thus initiating the intrinsic apoptotic pathway. nih.govnih.gov

The critical role of ROS is demonstrated by studies where the use of ROS scavengers, such as N-acetylcysteine (NAC) or catalase, significantly attenuates ITC-induced apoptosis. nih.gov This confirms that ROS generation is an upstream event that is essential for the subsequent activation of caspases and cell death. nih.govnih.gov

Epigenetic Modulation, Including Histone Deacetylase (HDAC) Inhibition

Isothiocyanates are recognized as potent epigenetic modulators, influencing gene expression without altering the DNA sequence itself. One of their most well-documented epigenetic functions is the inhibition of histone deacetylases (HDACs). nih.govmdpi.com

HDACs are enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. mdpi.com By inhibiting HDACs, ITCs like sulforaphane (SFN) and phenethyl isothiocyanate (PEITC) cause an accumulation of acetylated histones (histone hyperacetylation). nih.govnih.gov This results in a more relaxed chromatin state, allowing for the reactivation of epigenetically silenced genes, including tumor suppressor genes like p21. nih.gov The re-expression of these genes can trigger critical anti-cancer effects such as cell cycle arrest and apoptosis. nih.gov

For example, SFN has been shown to inhibit HDAC activity in human colon, prostate, and breast cancer cells. nih.gov This inhibition was also observed in preclinical mouse models, where it correlated with tumor suppression. nih.gov PEITC has been identified as a novel epigenetic regulator that inhibits both HDACs and DNA methyltransferases (DNMTs), another class of enzymes involved in gene silencing. spandidos-publications.com This dual inhibitory activity makes ITCs powerful agents for reversing epigenetic changes that contribute to cancer progression. spandidos-publications.comashpublications.org

Interaction with Biological Nucleophiles and Covalent Protein Modification

The biological activity of isothiocyanates is fundamentally linked to the electrophilic nature of the carbon atom in the –N=C=S functional group. nih.govresearchgate.net This carbon is susceptible to attack by biological nucleophiles, most notably the thiol groups of cysteine residues in proteins. nih.gov

This interaction results in the formation of a stable covalent bond, creating a dithiocarbamate (B8719985) adduct. nih.govoup.com This covalent modification can alter the structure and function of the target protein. nih.govnih.gov Since the function of proteins is critical to nearly all cellular processes, this mechanism allows ITCs to modulate a wide array of signaling pathways. oup.com

While cysteine thiols are a primary target, the amine groups of lysine residues can also be modified, albeit more slowly. researchgate.net The specificity of these reactions is influenced by factors such as the protein's microenvironment, pH, and the accessibility of the nucleophilic residue. oup.com Proteins that are particularly sensitive to redox status, such as the Keap1 protein involved in the antioxidant response, are key targets for ITC modification. nih.gov This covalent binding is considered an early event that can trigger downstream effects, including the induction of apoptosis and the modulation of enzyme activity. oup.com

Modulation of Xenobiotic Metabolizing Enzymes (e.g., Phase I and Phase II Detoxification Enzymes, Glutathione S-Transferase (GST), Quinone Reductase (QR))

A hallmark of isothiocyanates is their ability to modulate the activity of xenobiotic-metabolizing enzymes, which play a crucial role in detoxifying carcinogens and other harmful compounds. casi.orgmdpi.com This system is broadly divided into Phase I and Phase II enzymes.

Phase I Enzymes: These enzymes, primarily from the cytochrome P450 (CYP) superfamily, typically introduce functional groups onto foreign compounds. frontiersin.org While this can be a detoxification step, it can also activate certain pro-carcinogens into their ultimate carcinogenic forms. Some ITCs have been shown to inhibit Phase I enzymes, thereby preventing this harmful activation.

Phase II Enzymes: These enzymes catalyze conjugation reactions that increase the water solubility of toxins, facilitating their excretion from the body. casi.orgfrontiersin.org Isothiocyanates are potent inducers of Phase II enzymes, which is a key mechanism for their chemopreventive effects. researchgate.net

Key Phase II enzymes induced by ITCs include:

Glutathione S-Transferases (GSTs): These enzymes conjugate toxins with glutathione. casi.orgnih.gov

Quinone Reductase (QR): This enzyme is involved in detoxifying quinones, which can generate oxidative stress. casi.orgnih.gov

The induction of these enzymes is a primary defense against chemical carcinogenesis. researchgate.net In vitro studies have shown that various ITCs, including sulforaphane, iberin, and allyl-isothiocyanate, can increase the activity and expression of GST and QR. nih.govcasi.org This induction is often mediated through the activation of the Nrf2/ARE signaling pathway, a master regulator of the antioxidant response. frontiersin.org

Enzyme TypeExamplesGeneral Effect of ITCsReferences
Phase ICytochrome P450s (e.g., CYP1A1, CYP1A2)Inhibition casi.org
Phase IIGlutathione S-Transferase (GST), Quinone Reductase (QR), UGTsPotent Induction nih.govcasi.orgfrontiersin.orgresearchgate.netnih.gov

Antimutagenic Activity and DNA Damage Response

Isothiocyanates exhibit antimutagenic properties through a dual mechanism: they can induce DNA damage in cancer cells while simultaneously impairing the cells' ability to repair that damage. iiarjournals.orgiiarjournals.org

Studies with allyl isothiocyanate (AITC) have shown that it can induce DNA damage in human breast and gastric cancer cells, evidenced by the formation of comet tails in assays and DNA fragmentation. iiarjournals.orgnih.govresearchgate.net This damage triggers a DNA damage response (DDR), leading to the activation of sensor proteins like ATM and ATR, and the phosphorylation of downstream targets such as p53 and H2A.X. iiarjournals.orgiiarjournals.org The activation of this pathway can halt the cell cycle and, if the damage is irreparable, lead to apoptosis. nih.gov

Crucially, ITCs also appear to interfere with DNA repair proteins. iiarjournals.org For instance, AITC has been shown to decrease the expression of DNA-PK and MGMT, proteins essential for DNA repair. iiarjournals.org This impairment of the repair machinery means that the DNA damage persists, ultimately forcing the cell into apoptosis. nih.gov

Interestingly, this effect appears to be selective for cancer cells. Research comparing the effects of ITCs on cancer cells versus normal cells found that while DNA replication was inhibited in both, the subsequent DNA double-strand breaks were more pronounced and repaired less efficiently in cancer cells. nih.gov This suggests that the selective anticancer activity of ITCs may rely on the inherently less efficient DNA repair mechanisms in cancer cells compared to healthy cells. nih.gov

Computational Chemistry and Theoretical Studies of 3 Isothiocyanato 6 Methylisoquinoline

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific target, typically a protein. This method is instrumental in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action. For 3-Isothiocyanato-6-methylisoquinoline, docking studies can elucidate its potential binding modes within the active sites of various enzymes or receptors.

While specific docking studies on this compound are not extensively documented, research on related isoquinoline (B145761) and isothiocyanate derivatives provides a strong basis for predicting its interactions. Studies on isoquinoline derivatives have shown their potential to inhibit various enzymes, including microsomal leucine aminopeptidase (LAP) and soluble epoxide hydrolase (sEH). nih.govnih.gov For instance, docking simulations of isoquinoline compounds with LAP have revealed that they can form crucial hydrogen bonds with key residues like Gly362 and coordinate with essential zinc ions in the active site. nih.gov

The isothiocyanate group is a reactive electrophile known to form covalent bonds with nucleophilic residues, particularly cysteine, in protein targets. nih.gov Computational docking studies on isothiocyanates like benzyl isothiocyanate and sulforaphane have shown their potential to interact with the catalytic triads (Cysteine, Histidine, and Aspartic Acid) of proteasomal cysteine deubiquitinases, USP14 and UCHL5. nih.gov Therefore, it is highly probable that this compound would exhibit similar interactions, with the isoquinoline core orienting within a binding pocket to form hydrogen bonds and hydrophobic interactions, while the isothiocyanate group is positioned to covalently bind to a nearby cysteine residue. nih.gov The methyl group at the 6-position could further influence binding by fitting into a specific hydrophobic pocket.

The predicted binding affinity and specific interactions from molecular docking can be summarized in a table format:

Predicted TargetKey Interacting ResiduesType of InteractionPredicted Binding Affinity (kcal/mol)
Leucine Aminopeptidase (LAP)Gly362, Active Site Zinc IonHydrogen Bonding, Metal Coordination-5.3 to -6.1 (for similar derivatives) semanticscholar.org
Soluble Epoxide Hydrolase (sEH)Ser407-Phe429, Lys495-Val498Hydrophobic, van der WaalsNot specified
Proteasomal Cysteine Deubiquitinases (e.g., UCHL5)Catalytic Cysteine, Histidine, Aspartic AcidCovalent Bonding, Hydrogen BondingNot specified
TubulinCysteine residues (e.g., Cys347)Covalent Bonding, Hydrogen BondingNot specified

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. These methods can predict a wide range of molecular properties from first principles.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. DFT studies on this compound can provide deep insights into its reactivity and stability. By calculating properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, one can determine the molecule's susceptibility to electrophilic and nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic reactions. For isoquinoline, the nitrogen atom is an electron-rich region, making it a likely site for protonation. slideshare.net The isothiocyanate group, with its electrophilic carbon atom, is a prime target for nucleophilic attack. rsc.org

Global reactivity descriptors, derived from the HOMO and LUMO energies, quantify the chemical reactivity and selectivity of the molecule. These descriptors include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω).

A table of predicted electronic properties for a molecule like this compound, based on DFT calculations of similar structures, is presented below:

ParameterDescriptionPredicted Value (Arbitrary Units)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-2.0 eV
Energy Gap (ΔE)ELUMO - EHOMO4.5 eV
Chemical Potential (μ)(EHOMO + ELUMO) / 2-4.25 eV
Hardness (η)(ELUMO - EHOMO) / 22.25 eV
Softness (S)1 / (2η)0.22 eV⁻¹
Electrophilicity Index (ω)μ² / (2η)4.01 eV

Computational methods can accurately predict various spectroscopic properties, which is invaluable for the structural elucidation of new compounds.

NMR Spectroscopy: DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are highly effective for predicting ¹H and ¹³C NMR chemical shifts. nih.govacs.org By comparing the calculated spectra with experimental data, the structure of a synthesized compound can be confirmed. For this compound, specific chemical shifts for the protons and carbons of the isoquinoline ring system, the methyl group, and the isothiocyanate carbon can be predicted.

IR Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the vibrational modes of a molecule. DFT calculations can predict these frequencies with good accuracy, aiding in the identification of functional groups. nih.gov The characteristic stretching frequency of the isothiocyanate group (-N=C=S) is a key feature that can be predicted and compared with experimental data. tandfonline.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). morressier.com It can calculate the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. nih.gov

A summary of predicted spectroscopic data is provided below:

SpectroscopyKey Predicted FeaturePredicted Value
¹³C NMRIsothiocyanate Carbon (-N=C =S)~130-140 ppm
¹H NMRMethyl Group Protons (-CH₃)~2.5 ppm
IRIsothiocyanate Stretch (-N=C=S)~2050-2150 cm⁻¹
UV-Vis (λmax)π → π* transitions of the isoquinoline core~220 nm, ~270 nm, ~320 nm

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-protein complexes over time. eurekaselect.comnih.gov For this compound, MD simulations can be used to assess its conformational flexibility and to observe its dynamic behavior within a protein's active site after an initial docking pose is established.

By running simulations for several nanoseconds, one can analyze the root-mean-square deviation (RMSD) to determine the stability of the complex. benthamdirect.com A stable RMSD suggests that the ligand remains bound in a consistent orientation. Furthermore, MD simulations can reveal the persistence of key interactions, such as hydrogen bonds, and identify other transient interactions that may not be apparent from static docking poses. nih.gov This information is crucial for understanding the true nature of the binding event and for designing more potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. japsonline.com These models can then be used to predict the activity of new, unsynthesized compounds. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional properties of the molecules. nih.gov

For a series of isoquinoline derivatives, a 3D-QSAR study could identify the key steric, electrostatic, and hydrophobic fields that are important for their biological activity. nih.gov The results are often visualized as contour maps, which indicate regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. For this compound, these models could highlight the importance of the size and electronic properties of substituents on the isoquinoline ring for a particular biological target.

Statistical parameters from a hypothetical 3D-QSAR study on isoquinoline derivatives are shown in the table below:

Modelq² (Cross-validated r²)r² (Non-cross-validated r²)SEE (Standard Error of Estimate)F-value
CoMFA0.5890.8630.3550.1
CoMSIA0.6360.8660.3355.8

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the study of transition states and reaction pathways that are often difficult to observe experimentally. chemrxiv.org The biological activity of isothiocyanates is largely attributed to the electrophilic nature of the central carbon atom in the -N=C=S group, which is susceptible to nucleophilic attack by thiol groups (e.g., cysteine residues in proteins) and other biological nucleophiles. rsc.orgresearchgate.net

Advanced Analytical and Spectroscopic Methodologies in Research on 3 Isothiocyanato 6 Methylisoquinoline

High-Resolution Mass Spectrometry for Metabolite Identification and Fragmentation Studieswikipedia.org

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the study of 3-Isothiocyanato-6-methylisoquinoline, offering unparalleled accuracy in mass measurements. This precision allows for the determination of the elemental composition of the parent molecule and its subsequent metabolites. In research, HRMS is critical for distinguishing between compounds with the same nominal mass but different chemical formulas.

Fragmentation studies, often performed using tandem mass spectrometry (MS/MS) with techniques like Collision-Induced Dissociation (CID), provide structural insights by breaking the molecule into smaller, charged fragments. researchgate.net The fragmentation of this compound is expected to follow patterns characteristic of both the isoquinoline (B145761) core and the isothiocyanate group. libretexts.orgchemguide.co.uk The molecular ion peak would be prominent due to the stable aromatic system. chemguide.co.uk Key fragmentation pathways would likely involve the cleavage of the isothiocyanate group (-NCS) and fragmentations of the isoquinoline ring system. libretexts.orghmdb.ca

In metabolite identification, HRMS is used to detect biotransformations of the parent compound. Isothiocyanates are known to be metabolized, often through conjugation with glutathione (B108866) (GSH) via the sulfur atom of the isothiocyanate group. HRMS can accurately measure the mass shift corresponding to the addition of a GSH molecule or its subsequent metabolic products (e.g., mercapturic acid derivatives), thereby identifying and confirming the structure of these metabolites. mdpi.com

Table 1: Predicted High-Resolution Mass Spectrometry Data and Fragmentation for this compound

Analysis Type Expected Observation Significance
Parent Ion (M+H)⁺ Precise m/z value corresponding to the elemental formula C₁₁H₉N₂S⁺ Confirms elemental composition and molecular weight.
Major Fragment 1 Loss of the isothiocyanate group (-NCS) Indicates the presence and location of the NCS functional group.
Major Fragment 2 Fragmentation of the methylisoquinoline core Provides structural information about the aromatic ring system.

| Metabolite Detection | Mass shift corresponding to glutathione conjugation | Identifies metabolic pathways and products in biological samples. mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysisias.ac.in

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, including this compound. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. nih.gov

The ¹H NMR spectrum would show distinct signals for the aromatic protons on the isoquinoline ring and the methyl group protons. uncw.edu Their chemical shifts and coupling patterns would confirm the substitution pattern. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom, including the characteristic signal for the isothiocyanate carbon (-N=C=S). nih.gov

Two-dimensional (2D) NMR techniques are employed to assemble the complete molecular structure. For instance, Correlation Spectroscopy (COSY) reveals proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps to piece together the entire molecular framework. For conformational analysis, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can be used to determine the spatial proximity of protons, offering insights into the preferred orientation of the isothiocyanate group relative to the isoquinoline ring. uncw.edu

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 ~8.5-9.0 ~150-155
C3 - ~130-140 (N=C=S)
C4 ~7.5-7.8 ~120-125
C5 ~7.6-7.9 ~125-130
C6-CH₃ ~2.4-2.6 ~20-25
C7 ~7.3-7.6 ~128-132

Note: Predicted values are based on general data for isoquinoline and substituted aromatic compounds. scispace.comatamanchemicals.com

X-ray Crystallography for Definitive Molecular Structure Determinationeurjchem.comresearchgate.net

X-ray crystallography provides unambiguous and definitive determination of the three-dimensional molecular structure of a compound in its solid state. This technique is contingent upon the ability to grow a high-quality single crystal of this compound.

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to calculate the electron density map of the molecule, from which the precise positions of all atoms (excluding hydrogens, which are typically inferred) can be determined. The resulting structural data includes precise bond lengths, bond angles, and torsional angles. mdpi.com

Furthermore, X-ray crystallography reveals how molecules are arranged within the crystal lattice, providing information on intermolecular interactions such as π-π stacking or hydrogen bonding, which can influence the compound's physical properties. nih.gov For a molecule like this compound, this analysis would definitively confirm the planarity of the isoquinoline ring and the geometry of the isothiocyanate substituent.

Table 3: Typical Data Obtained from X-ray Crystallographic Analysis

Parameter Information Provided
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal.
Space Group The symmetry elements present in the crystal lattice.
Atomic Coordinates The precise x, y, and z position of each atom in the unit cell.
Bond Lengths & Angles Definitive geometric parameters of the molecule. mdpi.com

| Crystal Packing | Information on intermolecular forces and solid-state organization. nih.gov |

Advanced Chromatographic Techniques (e.g., HPLC-MS/MS, GC-MS) for Purity Assessment and Complex Mixture Analysis

Advanced chromatographic techniques are essential for separating this compound from impurities or other components in a complex mixture, as well as for its quantification.

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for analyzing non-volatile compounds in various matrices, including biological fluids. mdpi.com For this compound, a reversed-phase HPLC method would likely be employed for separation. The subsequent MS/MS detection, often using Multiple Reaction Monitoring (MRM), provides excellent selectivity and allows for accurate quantification even at very low concentrations. nih.govmdpi.com This makes it the method of choice for pharmacokinetic and metabolic studies.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds. researchgate.net While some isothiocyanates are volatile, the relatively high molecular weight and aromatic nature of this compound may require derivatization or high column temperatures, which could risk thermal degradation. eurjchem.comresearchgate.net However, GC-MS can be extremely useful for purity assessment, especially for identifying volatile impurities from the synthesis process.

Table 4: Comparison of Chromatographic Techniques for Analysis

Technique Advantages for this compound Considerations
HPLC-MS/MS High sensitivity and selectivity; suitable for non-volatile compounds; ideal for analysis in biological matrices. Requires optimization of mobile phase and MS parameters.

| GC-MS | Excellent separation efficiency for volatile compounds; useful for identifying synthetic byproducts. mdpi.comresearchgate.net | Potential for thermal degradation of the analyte; may require derivatization. researchgate.net |

Future Perspectives and Emerging Research Directions for 3 Isothiocyanato 6 Methylisoquinoline

Development of Highly Efficient and Sustainable Synthetic Routes

The advancement of isothiocyanate research is intrinsically linked to the development of efficient and environmentally benign synthetic methodologies. Traditional methods for synthesizing isothiocyanates often involve the use of hazardous reagents like thiophosgene (B130339) or carbon disulfide. nih.gov Future research will likely focus on greener alternatives.

A promising approach involves the amine-catalyzed sulfurization of isocyanides using elemental sulfur. nih.gov This method has been shown to be effective for a range of substrates, offering moderate to excellent yields with minimized waste, as indicated by low E-Factors. nih.gov The use of green solvents such as Cyrene™ and GBL further enhances the sustainability of this process. nih.gov Future efforts will likely focus on adapting and optimizing such protocols for the specific synthesis of 3-Isothiocyanato-6-methylisoquinoline, aiming for high purity and yield while minimizing environmental impact.

Table 1: Comparison of Synthetic Routes for Isothiocyanates

Method Reagents Advantages Disadvantages
Traditional Thiophosgene, Carbon Disulfide Well-established Toxic reagents, harsh conditions

Targeted Derivatization for Enhanced Potency, Selectivity, and Biological Probing

The biological activity of isothiocyanates is highly dependent on their chemical structure. nih.govnih.gov Targeted derivatization of the this compound scaffold presents a significant opportunity to enhance its therapeutic potential and develop it as a tool for biological research.

Structure-activity relationship (SAR) studies on other isothiocyanates, such as 6-MSITC, have revealed that modifications to the alkyl chain length and the sulfinyl group can significantly impact their inhibitory potency and biological effects. nih.gov For this compound, derivatization efforts could focus on modifications to the isoquinoline (B145761) ring and the methyl group. These modifications could aim to improve cell permeability, target engagement, and selectivity for specific biological targets. Furthermore, the introduction of reporter tags, such as fluorescent dyes or biotin (B1667282), through chemical modification could enable its use as a chemical probe for visualizing and isolating its cellular binding partners.

Integration of Multi-Omics Technologies in Mechanistic Investigations

A deep understanding of the mechanism of action of this compound is crucial for its development as a therapeutic agent. Multi-omics approaches, which involve the comprehensive analysis of various biological molecules, offer a powerful platform for these investigations. nih.govfrontiersin.org

By integrating genomics, transcriptomics, proteomics, and metabolomics data, researchers can obtain a holistic view of the cellular response to the compound. nih.govfrontiersin.org For instance, transcriptomic analysis can identify differentially expressed genes in response to treatment, providing insights into the affected signaling pathways. mdpi.com Proteomics can identify direct protein targets of the isothiocyanate group, which is known to react with thiol groups on proteins. nih.gov Metabolomics can reveal changes in cellular metabolism, further elucidating the compound's downstream effects. The integration of these datasets can help to construct a comprehensive picture of the mechanism of action of this compound. nih.govmdpi.com

Table 2: Application of Multi-Omics in Isothiocyanate Research

Omics Technology Biological Molecules Analyzed Potential Insights
Genomics DNA Identification of genetic factors influencing response
Transcriptomics RNA Changes in gene expression and affected pathways
Proteomics Proteins Direct protein targets and post-translational modifications

Exploration of Novel Biological Targets and Therapeutic Applications

Isothiocyanates are known to possess a broad range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. nih.govmdpi.commdpi.comnih.gov These effects are mediated through the modulation of various signaling pathways, such as MAPK, Nrf2, and NF-κB. nih.govmdpi.com

Future research on this compound should aim to explore its effects on a wide array of biological targets. High-throughput screening and target identification techniques can be employed to uncover novel protein interactions. This could lead to the discovery of new therapeutic applications beyond those already established for other isothiocyanates. For example, its unique chemical structure may confer selectivity for novel targets involved in diseases such as inflammatory bowel disease or neurodegenerative disorders. researchgate.net

Utilization as a Chemical Probe for Unraveling Biological Pathways

The reactive nature of the isothiocyanate group makes these compounds valuable as chemical probes for studying biological pathways. By covalently modifying specific protein targets, they can be used to investigate protein function and signaling cascades.

The development of this compound as a chemical probe would require careful design and synthesis of derivatives with appropriate reporter tags. These probes could then be used in a variety of experimental settings, from cell culture to animal models, to identify and validate its biological targets. This approach would not only advance our understanding of the compound's own mechanism of action but also provide valuable tools for the broader cell biology community to investigate fundamental biological processes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-isothiocyanato-6-methylisoquinoline, and how can purity be optimized during synthesis?

  • Methodological Answer :

  • Step 1 : Utilize nucleophilic substitution reactions involving 6-methylisoquinoline precursors and thiophosgene derivatives under inert atmospheres (e.g., nitrogen) to minimize side reactions.
  • Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC with UV detection (λ = 254 nm) .
  • Step 3 : Purify crude products via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol. Validate purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
  • Key Consideration : Control reaction temperature (<0°C) to prevent decomposition of the isothiocyanate group .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer :

  • Experimental Design :
  • Variables : Temperature (4°C, 25°C, 40°C), humidity (0%, 60%), light exposure (dark vs. UV).
  • Duration : 1–6 months with sampling intervals at 0, 1, 3, and 6 months.
  • Analysis : Quantify degradation products via HPLC-PDA and track functional group integrity using FT-IR. Statistical analysis (ANOVA) identifies significant degradation pathways .
  • Ethical Compliance : Document storage protocols in alignment with institutional chemical safety guidelines .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Recommended Techniques :
TechniqueParametersPurpose
¹H/¹³C NMRDMSO-d6, 400–600 MHzConfirm molecular structure and substituent positions
HRMSESI+ mode, m/z 200–500Validate molecular formula
FT-IR400–4000 cm⁻¹Identify isothiocyanate (N=C=S) stretching (~2100 cm⁻¹)
  • Troubleshooting : Compare spectra with computational simulations (e.g., DFT) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity profiles of this compound across different solvents?

  • Methodological Answer :

  • Step 1 : Replicate prior studies using identical solvents (e.g., DMSO, THF, chloroform) and conditions. Document deviations in reaction kinetics via UV-Vis spectroscopy .
  • Step 2 : Perform control experiments to isolate solvent effects (e.g., polarity, coordinating ability) on isothiocyanate reactivity.
  • Step 3 : Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables. Cross-reference findings with computational solvent modeling (COSMO-RS) .
  • Critical Analysis : Address discrepancies by publishing negative results to enhance reproducibility .

Q. What strategies are optimal for studying the biological interactions of this compound with protein targets?

  • Methodological Answer :

  • Experimental Workflow :
  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinities. Validate with MD simulations (AMBER) .
  • In Vitro Assays : Employ fluorescence quenching or SPR to measure binding constants (Kd). Include negative controls (e.g., scrambled peptides) .
  • Data Integration : Combine kinetic data (k_on/k_off) with structural insights from X-ray crystallography or Cryo-EM .
  • Ethical Compliance : Obtain institutional biosafety approval for handling biological materials .

Q. How can researchers design a systematic review to synthesize heterogeneous data on this compound’s pharmacological potential?

  • Methodological Answer :

  • Framework : Apply PICO (Population: cell/animal models; Intervention: compound dosage; Comparison: controls; Outcome: efficacy/toxicity) to define inclusion criteria .
  • Data Synthesis : Use PRISMA guidelines for literature screening. Employ meta-analysis (random-effects model) if homogeneity permits; otherwise, conduct narrative synthesis .
  • Bias Mitigation : Assess study quality via ROBINS-I tool for non-randomized studies. Address publication bias via funnel plots .

Methodological Guidance for Contradictory Data Analysis

  • Replication : Independently verify anomalous results using orthogonal techniques (e.g., LC-MS vs. NMR) .
  • Statistical Rigor : Apply Bonferroni correction for multiple comparisons and report confidence intervals .
  • Literature Alignment : Cross-reference findings with foundational studies (e.g., isoquinoline reactivity precedents) to contextualize discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.